molecular formula C12H17FOS B3846415 6-(2-fluorophenoxy)-1-hexanethiol

6-(2-fluorophenoxy)-1-hexanethiol

Cat. No. B3846415
M. Wt: 228.33 g/mol
InChI Key: NWFGQBMSYDJGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-fluorophenoxy)-1-hexanethiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a thiol derivative that is commonly used as a reagent in organic synthesis. Its unique structure and properties make it an attractive candidate for various scientific applications.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenoxy)-1-hexanethiol is not well understood. However, it is believed to act as a thiol derivative and participate in various redox reactions. Its unique structure and properties make it an attractive candidate for various scientific applications, including its use as a reagent in organic synthesis and the development of new fluorescent probes for biological imaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-fluorophenoxy)-1-hexanethiol are not well understood. However, it is believed to act as a thiol derivative and participate in various redox reactions. Its unique structure and properties make it an attractive candidate for various scientific applications, including its use as a reagent in organic synthesis and the development of new fluorescent probes for biological imaging applications.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-fluorophenoxy)-1-hexanethiol in lab experiments include its unique structure and properties, which make it an attractive candidate for various scientific applications. Additionally, its use as a thiol derivative in organic synthesis allows for the development of new compounds with potentially useful properties. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and limited research on its biochemical and physiological effects.

Future Directions

There are various future directions for research on 6-(2-fluorophenoxy)-1-hexanethiol. These include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, research could focus on the development of new compounds using this thiol derivative and its use in the development of new fluorescent probes for biological imaging applications. Further research could also investigate the potential applications of this compound in other areas of scientific research, including materials science and agrochemicals.

Scientific Research Applications

6-(2-fluorophenoxy)-1-hexanethiol has various scientific research applications, including its use as a reagent in organic synthesis. It is commonly used as a thiol derivative in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been used in the development of new fluorescent probes for biological imaging applications.

properties

IUPAC Name

6-(2-fluorophenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-15/h3-4,7-8,15H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFGQBMSYDJGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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